(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
(2S,4R)-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.ClH/c15-12(16)11-6-9(7-13-11)5-8-1-3-10(4-2-8)14(17)18;/h1-4,9,11,13H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUNGOAUHHBBSI-XQKZEKTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376027 | |
| Record name | (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049740-22-8 | |
| Record name | (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the molecular formula C12H15ClN2O4 and CAS Number 1049740-22-8, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrrolidine ring followed by functionalization with a nitrobenzyl group. The compound has been characterized using various spectroscopic techniques to confirm its structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including this compound. Research conducted on human lung adenocarcinoma A549 cells demonstrated that this compound exhibits significant cytotoxic effects.
- Cell Viability Assays : The compound was tested at a concentration of 100 µM for 24 hours using MTT assays. Results indicated a reduction in cell viability, suggesting potent anticancer activity.
- Comparison with Cisplatin : The effectiveness of this compound was compared to cisplatin, a standard chemotherapeutic agent. The results showed that certain structural modifications in the pyrrolidine scaffold enhanced its cytotoxicity while maintaining lower toxicity towards non-cancerous cells.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid | A549 | 66 | High |
| Cisplatin | A549 | 10 | Low |
Antimicrobial Activity
The antimicrobial activity of this compound has also been investigated against various multidrug-resistant bacterial strains.
- Pathogens Tested : The compound was screened against resistant strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
- Mechanism of Action : Preliminary findings suggest that the nitro group may play a critical role in the antimicrobial efficacy by interfering with bacterial protein synthesis or cell wall integrity.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Klebsiella pneumoniae | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
A study published in August 2022 evaluated multiple pyrrolidine derivatives for their biological activities. Among these compounds, those structurally similar to (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid exhibited promising results against both cancer and bacterial pathogens.
Key Findings:
- Cytotoxicity : Compounds with free amino groups showed enhanced anticancer activity.
- Antimicrobial Resistance : Certain derivatives demonstrated effectiveness against strains resistant to conventional antibiotics, indicating their potential as alternative therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
